molecular formula C14H19BrO5 B1271916 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- CAS No. 60835-72-5

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo-

Cat. No.: B1271916
CAS No.: 60835-72-5
M. Wt: 347.2 g/mol
InChI Key: GPKJNSIFVWMEEI-UHFFFAOYSA-N
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Description

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- is a useful research compound. Its molecular formula is C14H19BrO5 and its molecular weight is 347.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 4’-Bromobenzo-15-crown 5-Ether are metal ions, specifically lithium, sodium, and potassium ions . The compound forms stable complexes with these ions, which is a key aspect of its function .

Mode of Action

4’-Bromobenzo-15-crown 5-Ether interacts with its targets (metal ions) through a process known as complexation . This involves the formation of a stable complex between the crown ether and the metal ion. The bromobenzo group in the compound provides an additional point of interaction, enhancing the stability of the resulting complex .

Biochemical Pathways

For instance, sodium and potassium ions are essential for the function of the sodium-potassium pump, a critical component of cellular function .

Pharmacokinetics

Given its chemical structure and properties, it is likely that the compound has good solubility in organic solvents .

Result of Action

The primary result of the action of 4’-Bromobenzo-15-crown 5-Ether is the formation of stable complexes with metal ions . This can influence the availability and activity of these ions, potentially affecting various biochemical processes and pathways where these ions play a crucial role .

Action Environment

The action of 4’-Bromobenzo-15-crown 5-Ether can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the compound’s ability to form complexes with its target ions . Additionally, factors such as pH and temperature could potentially influence the stability of the complexes formed .

Properties

IUPAC Name

17-bromo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO5/c15-12-1-2-13-14(11-12)20-10-8-18-6-4-16-3-5-17-7-9-19-13/h1-2,11H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKJNSIFVWMEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)Br)OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209687
Record name 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60835-72-5
Record name 15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60835-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromobenzo-15-crown 5-Ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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